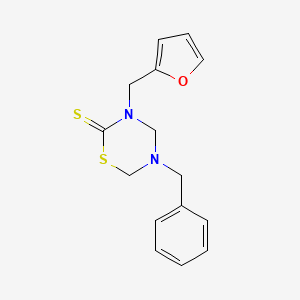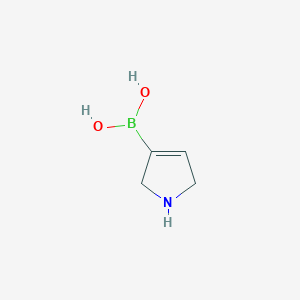
8-Chloro-3,7-dihydropurine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3,7-dihydropurine-6-thione is a heterocyclic compound with the molecular formula C5H3ClN4S It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,7-dihydropurine-6-thione typically involves the chlorination of 3,7-dihydropurine-6-thione. One common method includes the reaction of 6-mercaptopurine with thionyl chloride, resulting in the chlorinated product . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products: The major products of these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring .
Applications De Recherche Scientifique
8-Chloro-3,7-dihydropurine-6-thione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Chloro-3,7-dihydropurine-6-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes . The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: A well-known purine derivative used in chemotherapy.
8-Chloro-1,3,7-trimethylxanthine: Another chlorinated purine derivative with different pharmacological properties.
Uniqueness: 8-Chloro-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
6974-66-9 |
|---|---|
Formule moléculaire |
C5H3ClN4S |
Poids moléculaire |
186.62 g/mol |
Nom IUPAC |
8-chloro-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) |
Clé InChI |
PXZFLNSGCZAEDS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2=C(N1)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


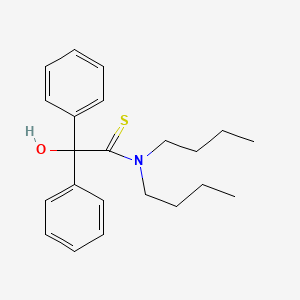
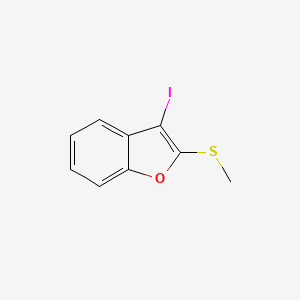
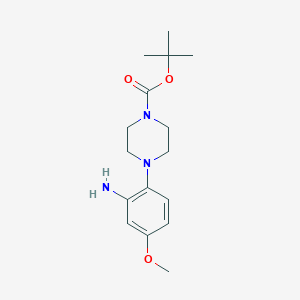
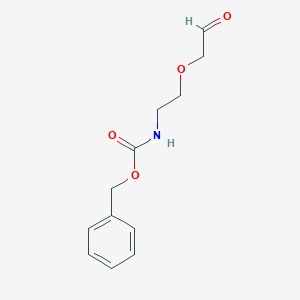
![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)

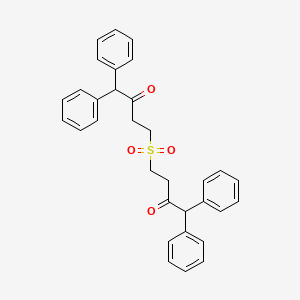
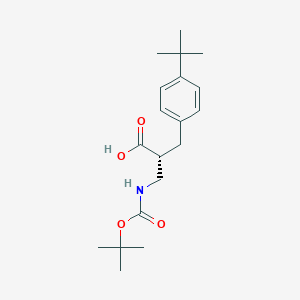
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)

